molecular formula C22H25FN2O2 B7714964 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No. B7714964
M. Wt: 368.4 g/mol
InChI Key: IRQIPHUDGBKKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential therapeutic applications have also been studied extensively.

Mechanism of Action

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide acts as a high-affinity agonist of the cannabinoid receptor CB1. It binds to the receptor and activates signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin. This results in the modulation of various physiological processes, including pain perception, mood, and appetite.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce pain and inflammation, increase appetite, and improve mood. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have neuroprotective effects, protecting against the damage caused by stroke and other neurological disorders.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages as a research tool. It is a highly potent and selective agonist of the CB1 receptor, making it useful for studying the role of this receptor in various physiological processes. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is relatively stable and easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments. Its effects are highly dependent on the concentration used, and it can be difficult to control for the effects of other drugs or environmental factors. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have toxic effects at high doses, making careful dose selection and monitoring essential.

Future Directions

There are several potential future directions for research on 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, including its interactions with other neurotransmitter systems. Finally, there is a need for more comprehensive studies of the long-term effects of 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide on both animal and human subjects.

Synthesis Methods

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzoyl chloride with N-pentylindole, followed by reduction and carboxylation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been used extensively in scientific research to explore its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. Additionally, 1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied as a potential treatment for anxiety, depression, and addiction.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-pentyl-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-2-3-4-13-24-21(26)18-9-12-20-17(15-18)6-5-14-25(20)22(27)16-7-10-19(23)11-8-16/h7-12,15H,2-6,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQIPHUDGBKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-N-pentyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

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